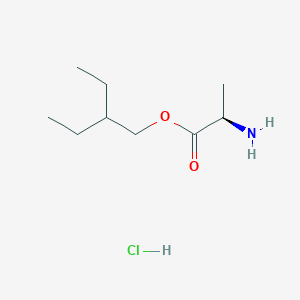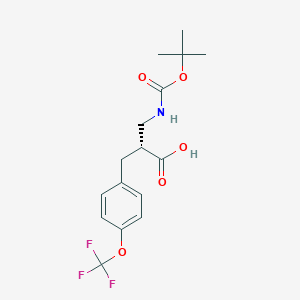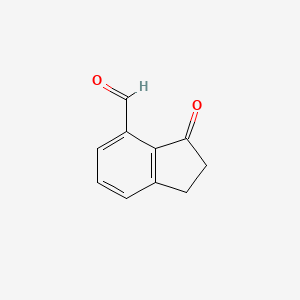
3-Oxo-2,3-dihydro-1H-indene-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C10H8O2. It is a derivative of indene, characterized by the presence of an oxo group at the third position and a formyl group at the fourth position of the indene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the oxidation of 2,3-dihydro-1H-indene-4-carbaldehyde. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions and higher yields. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Oxo-2,3-dihydro-1H-indene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 3-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde.
Substitution: The formyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed:
Oxidation: 3-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid
Reduction: 3-Hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde
Substitution: Various substituted indene derivatives
Applications De Recherche Scientifique
3-Oxo-2,3-dihydro-1H-indene-4-carbaldehyde has a wide range of applications in scientific research:
Propriétés
Formule moléculaire |
C10H8O2 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
3-oxo-1,2-dihydroindene-4-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c11-6-8-3-1-2-7-4-5-9(12)10(7)8/h1-3,6H,4-5H2 |
Clé InChI |
MYQQDHCPVIHYGT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1C=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



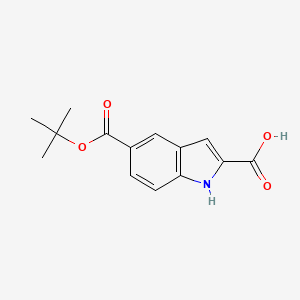
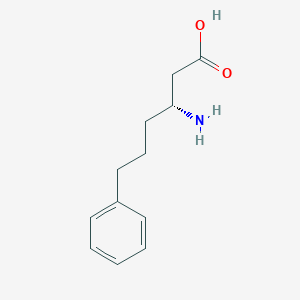

![tert-Butyl 3-acetyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12962363.png)
![3-Bromo-5-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12962369.png)
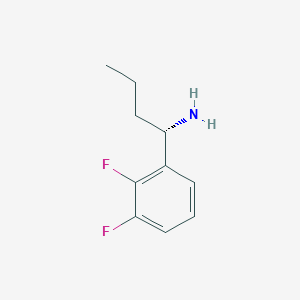


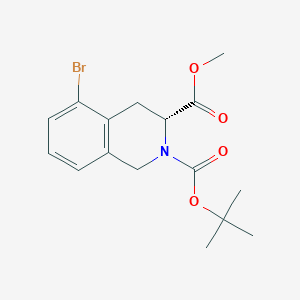

![((3AR,4R,6R,6aS)-6-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B12962393.png)
